ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes bromine, methoxy, propargyloxy, chlorine, and hydroxy functional groups
Preparation Methods
The synthesis of ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitro group is converted to an amine, followed by bromination to introduce the bromine atom.
Chemical Reactions Analysis
ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds such as:
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid Ethyl Ester: This compound has a similar bromine and methoxy substitution pattern but differs in its overall structure and functional groups.
Phenol, 4-ethyl-2-methoxy-: This compound shares the methoxy group but has different substituents and a simpler structure.
Properties
Molecular Formula |
C28H24BrClN2O7S |
---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24BrClN2O7S/c1-6-8-39-20-13-17(29)15(10-19(20)36-4)12-22-26(34)32-24(16-9-18(30)25(33)21(11-16)37-5)23(27(35)38-7-2)14(3)31-28(32)40-22/h1,9-13,24,33H,7-8H2,2-5H3/b22-12- |
InChI Key |
QLENNVHHEPIIOB-UUYOSTAYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)C(=CC4=CC(=C(C=C4Br)OCC#C)OC)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)/C(=C/C4=CC(=C(C=C4Br)OCC#C)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)C(=CC4=CC(=C(C=C4Br)OCC#C)OC)S2)C |
Origin of Product |
United States |
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